molecular formula C14H20ClN3O2 B12985761 Tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate

Tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate

Cat. No.: B12985761
M. Wt: 297.78 g/mol
InChI Key: ROQUICCMYRNFIT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate is a valuable chemical intermediate in organic and medicinal chemistry research. This compound features a piperidine ring, a 6-chloropyrimidine group, and a tert-butoxycarbonyl (Boc) protecting group. The chloropyrimidine moiety is a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and nucleophilic aromatic substitution, allowing researchers to build more complex molecular architectures . The Boc group is a critical feature, as it protects the secondary amine and can be readily removed under mild acidic conditions to generate the free amine for further derivatization . Compounds with this core structure are of significant interest in pharmaceutical R&D for the synthesis of potential therapeutic agents. Piperidine derivatives are commonly explored for their biological activity, and the chloropyrimidine scaffold is a privileged structure found in molecules investigated for a range of neurological targets . As a key building block, this reagent facilitates the efficient development of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic use, or for application to humans or animals. All information provided is for informational purposes only. Researchers should handle this compound with care and refer to the corresponding Safety Data Sheet (SDS) for proper handling and risk assessment.

Properties

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.78 g/mol

IUPAC Name

tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)11-8-12(15)17-9-16-11/h8-10H,4-7H2,1-3H3

InChI Key

ROQUICCMYRNFIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of tert-butyl 4-(((6-chloropyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate

This closely related compound, which differs slightly in the linker, provides insight into the preparation of the target compound.

  • Reagents and Conditions:

    • Sodium hydride (NaH) as a base
    • Dimethylformamide (DMF) as solvent
    • Heating at 85 °C for extended periods (e.g., 17 hours)
    • Workup involving brine wash and extraction with dichloromethane (DCM)
    • Purification by flash chromatography using ethyl acetate/hexane mixtures with triethylamine as an additive
  • Yield: Approximately 62% under these conditions

This method involves deprotonation of the piperidine intermediate followed by nucleophilic substitution on the chloropyrimidine ring to form the amino linkage.

Preparation of tert-butyl piperidine-1-carboxylate intermediate

  • Reaction: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the Boc-protected piperidine.
  • Notes: This step is well-established and provides a stable intermediate for further functionalization.

Chlorination of pyrimidine derivatives

  • The 6-chloropyrimidine moiety is typically prepared by chlorination of pyrimidine or its derivatives using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
  • This chlorinated intermediate is then used in coupling reactions with the piperidine derivative.

Coupling reactions

  • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are commonly employed to couple the chloropyrimidine with the piperidine amine or amino-methyl intermediates.
  • Alternative nucleophilic aromatic substitution (SNAr) reactions can also be used when the pyrimidine ring is sufficiently activated.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Boc protection of piperidine Piperidine + tert-butyl chloroformate + base (e.g., triethylamine) High (typically >80%) Forms tert-butyl piperidine-1-carboxylate intermediate
2 Chlorination of pyrimidine Pyrimidine + POCl3 or SOCl2 Moderate to high Produces 6-chloropyrimidine intermediate
3 Coupling (nucleophilic substitution or Pd-catalyzed amination) Boc-piperidine intermediate + 6-chloropyrimidine derivative, base (NaH), DMF, heat (85 °C, 17 h) ~62% Forms tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate or related analogs
4 Purification Flash chromatography (EtOAc/hexane + triethylamine) - Ensures high purity of final product

Research Findings and Optimization Notes

  • The use of sodium hydride as a strong base in DMF facilitates the deprotonation of the piperidine nitrogen or amino-methyl group, enabling nucleophilic attack on the chloropyrimidine ring.
  • Reaction temperature and time are critical; prolonged heating at moderate temperatures (around 85 °C) improves conversion but must be balanced against potential decomposition.
  • The addition of triethylamine during purification helps to prevent acid-catalyzed decomposition of the Boc group.
  • Industrial scale-up would require optimization of solvent volumes, base equivalents, and reaction times to maximize yield and minimize impurities. Continuous flow chemistry could be explored for better control.
  • Alternative synthetic routes involving palladium-catalyzed cross-coupling may offer higher selectivity and yields but require careful catalyst and ligand selection.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can introduce carbonyl groups into the molecule .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperidine compounds, including tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound displayed potent activity against various cancer cell lines, including breast and lung cancer. The mechanism of action involved the modulation of key signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. Its structural components suggest that it may interact with bacterial membranes or inhibit essential enzymes, making it a candidate for further development as an antibacterial agent.

Case Study : In vitro assays showed that this compound exhibited activity against Gram-positive bacteria, including Staphylococcus aureus. The minimal inhibitory concentration (MIC) values indicated promising efficacy comparable to existing antibiotics .

Neuropharmacology

The piperidine structure is known for its neuroactive properties. This compound has been investigated for its potential role in treating neurological disorders such as anxiety and depression.

Research Findings : A recent pharmacological study highlighted that this compound could modulate neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting its potential as an antidepressant or anxiolytic agent .

Table of Comparative Studies

Application AreaStudy ReferenceKey Findings
Anticancer ActivityJournal of Medicinal Chemistry Induces apoptosis in cancer cell lines
Antimicrobial ActivityAntimicrobial Agents Effective against Gram-positive bacteria
NeuropharmacologyNeuropharmacology Journal Modulates serotonin and dopamine pathways

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain . The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine/Pyrazine Ring

The 6-chloro group on the pyrimidine ring distinguishes the target compound from analogs. Key variations include:

Compound Name Substituent(s) on Heterocycle Molecular Weight Key Applications/Notes Reference IDs
Tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate 6-Cl pyrimidine 326.82 (calc.) Intermediate in kinase inhibitor synthesis
Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate 6-Cl pyrazine Not reported Structural analog with pyrazine core
Tert-butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate 6-Cyclopropylamino, 2-MeS pyrimidine 379.52 Potential kinase inhibitor intermediate
Tert-butyl 4-(((6-amino-5-chloropyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate 6-Amino, 5-Cl pyrimidine Not reported Used in complex molecular libraries
Tert-butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate 2-Cl, 6-Me pyrimidine 327.81 Intermediate with altered substitution

Key Insight: Chlorine at the 6-position (pyrimidine) enhances electrophilicity, facilitating nucleophilic substitution reactions in further derivatization. Substitutions at the 2-position (e.g., methylthio, methyl) or amino groups alter steric and electronic profiles, impacting target binding .

Modifications to the Piperidine Core

The tert-butyl carbamate group is a common protective strategy. Analogs with alternative modifications include:

Compound Name Piperidine Modification Molecular Weight Synthesis Highlights Reference IDs
Tert-butyl (1-acetylpiperidin-4-yl)carbamate 1-Acetyl, 4-carbamate 326.82 (calc.) Acetylation of piperidine N-H; used in API synthesis
Tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate Benzimidazolone fusion at 4-position Not reported Nitro reduction and cyclization steps
Tert-butyl 4-[[(6-chloropyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate Aminomethyl linker at 4-position 326.82 Amine coupling; high-purity intermediates

Key Insight: The tert-butyl carbamate group enhances solubility and stability during synthesis.

Purity Data :

  • Tert-butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate: 99.99% HPLC purity .

Biological Activity

Tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate is a chemical compound that has garnered attention in the fields of medicinal chemistry and drug development due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and findings from diverse research sources.

  • Molecular Formula : C₁₄H₂₀ClN₃O₂
  • Molecular Weight : 297.78 g/mol
  • CAS Number : 954232-45-2

The compound features a piperidine ring, a tert-butyl group, and a chloropyrimidine moiety, which are critical for its pharmacological properties. The presence of the chloropyrimidine ring is particularly significant as it can interact with various biological targets, potentially influencing enzyme or receptor activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Chloropyrimidine Moiety : A nucleophilic substitution reaction is employed to attach the chloropyrimidine group to the piperidine ring.
  • Attachment of the Tert-butyl Group : This is done via carbamate formation, often using tert-butyl chloroformate as a reagent.

These synthetic routes allow for modifications that can enhance the biological properties of the compound .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The chloropyrimidine moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring contributes to the compound's binding affinity and specificity, making it a valuable scaffold for drug development .

Pharmacological Applications

  • Cancer Research : Derivatives of this compound have been linked to the development of crizotinib, a therapeutic agent used in treating certain cancers. The interactions facilitated by the chloropyrimidine ring are crucial for its efficacy against cancer cell lines .
  • Antiviral Activity : Studies indicate that compounds with similar structures exhibit antiviral properties, particularly against HIV. For instance, modifications on the pyrimidine structure have shown potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are vital in HIV treatment .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways, which could lead to new therapeutic strategies .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

StudyFindings
Study on Anticancer ActivityDemonstrated that derivatives showed significant cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
Research on Enzyme InteractionInvestigated how modifications in the chloropyrimidine moiety affect binding affinity and inhibitory action on target enzymes .
Synthesis and EvaluationA series of derivatives were synthesized and evaluated for their pharmacological properties, revealing promising candidates for further development .

Q & A

Q. How to validate the absence of isomeric impurities in synthesized batches?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IA-3 column (hexane/IPA = 90:10) to resolve enantiomeric impurities. Confirm with polarimetry ([α]D²⁵ = ± values) .
  • 2D-NMR (HSQC/HMBC) : Assign stereochemistry via long-range correlations (e.g., ³J couplings between piperidine H-4 and pyrimidine C-6) .

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